4-Bromo-3-fluoro-2-methylphenylisothiocyanate
Overview
Description
4-Bromo-3-fluoro-2-methylphenylisothiocyanate is an organic compound with the molecular formula C8H5BrFNS and a molecular weight of 246.1 g/mol . This compound is primarily used in proteomics research and is known for its solid physical state . It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine, fluorine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methylphenylisothiocyanate typically involves the reaction of 4-Bromo-3-fluoro-2-methylaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 4-Bromo-3-fluoro-2-methylaniline
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds with the formation of the isothiocyanate group, resulting in the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Addition Reactions: The isothiocyanate group can undergo addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine (Et3N).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylisothiocyanates, while addition reactions with amines can form thiourea derivatives.
Scientific Research Applications
4-Bromo-3-fluoro-2-methylphenylisothiocyanate has several scientific research applications, including:
Proteomics Research: Used as a reagent for labeling and identifying proteins in complex mixtures.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Biological Studies: Employed in studies involving the modification of biomolecules and the investigation of biochemical pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methylphenylisothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of protein structure and function. This reactivity makes it a valuable tool in proteomics research for labeling and identifying proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoro-2-methylaniline: A precursor in the synthesis of 4-Bromo-3-fluoro-2-methylphenylisothiocyanate.
4-Bromo-3-(trifluoromethyl)aniline: Another substituted aniline with similar reactivity but different substituents.
3-Fluoro-4-bromophenol: A phenolic compound with similar halogen substitutions.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the isothiocyanate functional group. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-isothiocyanato-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTVGZLBQPJEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650221 | |
Record name | 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-39-5 | |
Record name | 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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